3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one
Overview
Description
Trifluoromethyl groups are often used in the development of organic compounds due to their unique physicochemical properties . They are strongly electron-withdrawing, which can significantly influence the properties of the compounds they are part of .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds can be influenced by various factors. For example, the reactivity differences in a series of cycloalkenes with 3,6-bis(trifluoromethyl)tetrazine are controlled by secondary orbital interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be quite diverse. They are often characterized by their strong electron-withdrawing nature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Fluorinated Compounds : 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has been utilized in the synthesis of novel fluorinated compounds due to its electron-withdrawing groups, which affect ionization and oxidation potentials, providing insights into the electrochemical behaviors of these compounds (E. Lorance et al., 2003).
- Palladium-Catalyzed Synthesis : This chemical has also been involved in palladium-catalyzed reactions to produce dihydroquinoxalines and dihydroquinoxalinones, showcasing its versatility in organic synthesis processes (Björn C. G. Söderberg et al., 2002).
Materials Science and Polymer Chemistry
- Polyimide Synthesis : The synthesis of polyimides using novel dianhydride monomers, where 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one derivatives serve as key intermediates, has been reported. These polyimides exhibit excellent thermal stability, solubility, and electrical properties, making them suitable for high-performance materials applications (B. Myung et al., 2002).
- Development of Organosoluble Polyimides : Another study highlighted the creation of colorless, high organosoluble polyimides from aromatic bis(ether amine)s bearing pendent trifluoromethyl groups, indicating the role of fluorinated compounds in enhancing material properties (Chin‐Ping Yang & Yu-Yang Su, 2005).
Molecular and Electrophysical Studies
- Electrophosphorescent Devices : Research into bis(indoloquinoxalinyl) derivatives for use in deep-red phosphorescent organic light-emitting diodes (PhOLEDs) has shown that these materials, potentially incorporating structures similar to 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one, offer high device efficiency and operational stability, underscoring the importance of such fluorinated compounds in advanced electronic applications (Tsu-Hui Su et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-bis(trifluoromethyl)-6H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBSZPMPNHFGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=NC2=CC1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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